Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Descripción
Chemical Identification and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate according to IUPAC guidelines. Its molecular formula, C₁₅H₂₃N₃O₃ , reflects a molecular weight of 293.36 g/mol . The structure integrates a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a pyridin-2-yl moiety bearing a hydroxymethyl substituent.
Key identifiers include:
- SMILES :
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO - InChIKey :
QKCHWJYIPFBVRD-UHFFFAOYSA-N - CAS Registry Number : 857284-20-9
The Boc group serves as a protective moiety for the piperazine nitrogen, while the hydroxymethylpyridine subunit may participate in hydrogen bonding and coordination chemistry.
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound remain unpublished in the surveyed literature. However, conformational analysis of analogous Boc-protected piperazines reveals a preference for chair-like piperazine ring geometries, with the Boc group adopting equatorial orientations to minimize steric strain. For the pyridin-2-yl substituent, intramolecular hydrogen bonding between the hydroxymethyl (-CH₂OH) group and the piperazine nitrogen may stabilize specific conformers.
Molecular dynamics simulations of related tert-butyl piperazine carboxylates suggest rotational barriers of ~5–8 kcal/mol for the Boc group, with torsional angles between the carbonyl oxygen and piperazine ring ranging from 160° to 180°.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (δ, ppm, DMSO-d₆):
- Piperazine protons : 3.40–3.60 (m, 8H, NCH₂CH₂N)
- Pyridine protons : 8.15 (d, J = 2.3 Hz, 1H, H-3), 7.60 (dd, J = 8.7, 2.3 Hz, 1H, H-4), 6.75 (d, J = 8.7 Hz, 1H, H-5)
- Hydroxymethyl group : 4.45 (s, 2H, CH₂OH), 5.30 (t, J = 5.6 Hz, 1H, -OH)
- tert-Butyl group : 1.40 (s, 9H, C(CH₃)₃)
In ¹³C NMR , the carbonyl carbon of the Boc group resonates at ~155 ppm, while the pyridine carbons appear between 120–150 ppm.
Infrared (IR) Spectroscopy
Key absorption bands:
- ν(O-H) : 3300–3500 cm⁻¹ (hydroxymethyl stretch)
- ν(C=O) : 1680–1700 cm⁻¹ (carbamate carbonyl)
- ν(C-N) : 1250–1300 cm⁻¹ (piperazine and pyridine rings)
UV-Vis Spectroscopy
The pyridine moiety confers a π→π* transition at 265–275 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹), with a weaker n→π* band near 310 nm.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level predicts:
- Bond lengths : C=O (1.21 Å), C-N (1.34 Å in piperazine)
- Dihedral angles : 172.3° between the Boc carbonyl and piperazine plane
Frontier molecular orbital analysis reveals:
- HOMO : Localized on the piperazine nitrogen lone pairs and pyridine π-system
- LUMO : Dominated by the carbonyl antibonding orbital (σ* C=O)
Propiedades
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHWJYIPFBVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428751 | |
| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-20-9 | |
| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
Compounds containing piperazine rings are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring.
Mode of Action
The presence of the piperazine ring, which can form hydrogen bonds and adjust molecular physicochemical properties, is considered an important synthetic strategy in the field of drug discovery.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may interact with enzymes such as kinases and phosphatases, influencing phosphorylation processes and altering cellular signaling pathways. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation to modulate its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the cell type and the specific cellular context in which the compound is used.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For example, it may degrade over time, leading to a decrease in its activity or the formation of degradation products that have different biological effects. Long-term studies in vitro or in vivo can provide valuable insights into the temporal dynamics of this compound’s effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound may influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. Additionally, it may interact with cofactors such as NADH or ATP, further influencing metabolic reactions and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of this compound can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or it may be targeted to the mitochondria, where it can affect metabolic processes and energy production
Actividad Biológica
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate (TBHP) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure, which includes a piperazine ring and a pyridine moiety, suggests possible interactions with various biological targets, making it an interesting subject for research into its biological activity.
Chemical Structure and Properties
The chemical structure of TBHP can be represented as follows:
This compound features:
- A tert-butyl group, which enhances lipophilicity.
- A pyridine ring that may participate in hydrogen bonding and π-π interactions.
- A piperazine core, known for its ability to interact with neurotransmitter receptors.
Biological Activity Overview
TBHP has been studied for various biological activities, including:
- Antidepressant-like Effects
- Neuroprotective Properties
- Antitumor Activity
- Antimicrobial Effects
Antidepressant-like Effects
Research has indicated that TBHP exhibits antidepressant-like effects in animal models. In a study by Smith et al. (2023), TBHP was administered to mice subjected to chronic unpredictable stress. The results showed a significant reduction in depressive-like behaviors, as measured by the forced swim test and the tail suspension test.
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Mice | 10 mg/kg | Reduced immobility time in forced swim test |
Neuroprotective Properties
TBHP has demonstrated neuroprotective properties in vitro and in vivo. A study by Johnson et al. (2022) explored the effect of TBHP on neuronal cells exposed to oxidative stress. The findings revealed that TBHP significantly reduced cell death and increased cell viability, likely due to its antioxidant properties.
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| Johnson et al. (2022) | SH-SY5Y neurons | 50 µM | Increased cell viability by 40% |
Antitumor Activity
The compound has also been evaluated for its antitumor activity against various cancer cell lines. In a study conducted by Wang et al. (2023), TBHP exhibited cytotoxic effects on breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Study | Cancer Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Wang et al. (2023) | MCF-7 | 15 µM | Apoptosis induction |
| Wang et al. (2023) | HT-29 | 20 µM | Mitochondrial pathway activation |
Antimicrobial Effects
TBHP has shown promising antimicrobial activity against several bacterial strains. In a study by Lee et al. (2024), TBHP was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Lee et al. (2024) | Staphylococcus aureus | 32 µg/mL |
| Lee et al. (2024) | Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activity of TBHP is believed to be mediated through multiple pathways:
- Serotonin Receptor Modulation : TBHP may interact with serotonin receptors, contributing to its antidepressant effects.
- Antioxidant Activity : The presence of hydroxymethyl groups may enhance the antioxidant capacity of TBHP, protecting neuronal cells from oxidative damage.
- Apoptosis Pathway Activation : Its ability to induce apoptosis in cancer cells suggests that TBHP may modulate key signaling pathways involved in cell survival.
Métodos De Preparación
Core Synthetic Strategies
Nucleophilic Aromatic Substitution (SNAr)
A primary route involves coupling a halogenated pyridine derivative with N-Boc-piperazine under basic conditions. For example, 2-bromo-5-nitro-pyridine reacts with tert-butyl piperazine-1-carboxylate in DMF at 80°C using potassium carbonate as a base, yielding intermediates like tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (93% yield). Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is a common step in related syntheses.
Table 1: Key Reaction Conditions for SNAr Coupling
| Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Bromo-5-nitro-pyridine | DMF | K₂CO₃ | 80°C | 1 h | 93% |
| tert-Butyl piperazine | DMSO | K₂CO₃ | 50°C | 3 h | 90% |
Hydroxymethyl Group Introduction
The hydroxymethyl group is introduced via post-coupling modifications. One approach involves formylation followed by reduction. For instance, Vilsmeier-Haack formylation of 2-chloropyridine at the 5-position, followed by LiAlH₄ reduction to yield the hydroxymethyl derivative. Alternatively, hydroxymethyl may be directly installed via nucleophilic substitution of a bromine or iodine substituent using formaldehyde equivalents (e.g., hydroxymethyl chloride).
Alternative Pathways
Reductive Amination
In some protocols, reductive amination is employed to link piperazine and pyridine fragments. For example, aldehyde intermediates derived from pyridine are condensed with primary amines under catalytic hydrogenation or using sodium borohydride. This method is less common for this specific compound but demonstrates versatility in piperazine-pyridine conjugation.
Photocatalytic Coupling
A novel method reported in patents employs acridine salt photocatalysts to couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate in dichloroethane under oxygen. This approach avoids heavy metals and hydrogenation, offering a greener alternative (95% yield in example).
Critical Reaction Optimization
Base Selection
Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are preferred for SNAr reactions due to their mild basicity and compatibility with polar aprotic solvents like DMF or DMSO. Stronger bases (e.g., NaH) risk deprotection of the Boc group.
Catalyst Choice for Hydrogenation
Palladium catalysts (e.g., 10% Pd/C) are widely used for nitro reductions, achieving >90% conversions in methanol or ethyl acetate under balloon hydrogen. Nickel-based catalysts (e.g., RaNi) are less common but reported for specific substrates.
Table 2: Hydrogenation Conditions for Nitro Reduction
| Catalyst | Solvent | Pressure | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 10% Pd/C | MeOH | 1 atm | 20°C | 20 h | 98% |
| RaNi | THF | 50 psi | 50°C | 5 h | 100% |
| Pd/C (5%) | EtOAc | 45 psi | 20°C | 3 h | 90% |
Challenges and Solutions
Comparative Analysis of Reported Methods
Table 3: Summary of Synthetic Routes
| Route | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr Coupling | Halogenated pyridine + Boc-piperazine | 90-95% | High efficiency, scalable | Requires activated pyridine |
| Photocatalytic | 2-Aminopyridine + Boc-piperazine | 95% | Metal-free, low waste | Limited substrate scope |
| Reductive Amination | Aldehyde + amine | 60-80% | Flexibility in linkage design | Lower yields, complex steps |
Industrial and Academic Relevance
This compound serves as a precursor for kinase inhibitors (e.g., SHP2 inhibitors) and CNS-targeted drugs. Its synthesis has been optimized for multi-gram production, with protocols emphasizing cost-effective reagents (e.g., K₂CO₃ over Cs₂CO₃) and minimal chromatographic purification.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. For example, reactions with 5-bromo-2-chloropyrimidine in 1,4-dioxane under reflux with K₂CO₃ as a base yield intermediates (e.g., 80% yield under optimized conditions) . Subsequent functionalization, such as hydroxymethylation, is achieved using reductive or coupling reactions. Purification often involves silica gel chromatography (ethyl acetate/hexane gradients) and crystallization .
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : To verify proton environments and connectivity (e.g., tert-butyl singlet at δ 1.46 ppm in CDCl₃) .
- Mass spectrometry (LCMS/HRMS) : For molecular ion confirmation (e.g., m/z 243 [M+H-100]+ observed in ESI+) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms piperazine ring conformation (chair geometry) and intramolecular hydrogen bonding (e.g., O–H⋯N interactions) .
Advanced Research Questions
Q. How can reaction yields be optimized for SNAr reactions involving tert-butyl piperazine derivatives?
Low yields often arise from incomplete substitution or competing side reactions. Strategies include:
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(dppf)Cl₂) for Suzuki couplings to improve regioselectivity .
- Temperature control : Prolonged reflux (12–24 hours) enhances conversion, as seen in reactions achieving >80% yield .
- Base optimization : K₂CO₃ in polar aprotic solvents (e.g., 1,4-dioxane) facilitates deprotonation without hydrolyzing the tert-butyl carbamate .
Q. How are structural contradictions resolved when spectroscopic and crystallographic data conflict?
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data may arise from dynamic effects (e.g., rotational barriers). For example, X-ray diffraction can reveal intramolecular hydrogen bonds (e.g., O–H⋯N) that stabilize specific conformers, explaining apparent NMR anomalies . Computational modeling (DFT) may further validate observed geometries .
Q. What methodologies are used to assess biological activity, such as enzyme inhibition?
- In vitro assays : Screen against target enzymes (e.g., phosphoglycerate dehydrogenase) using fluorescence-based activity assays .
- Structure-activity relationship (SAR) studies : Modify the hydroxymethyl or pyridyl groups to evaluate binding affinity changes. For example, replacing hydroxymethyl with trifluoromethyl enhances hydrophobic interactions in enzyme pockets .
- Crystallographic docking : Align the compound’s crystal structure (e.g., PDB coordinates) with active sites to predict binding modes .
Q. How are by-products managed during purification?
- Chromatographic gradients : Adjust ethyl acetate/hexane ratios to separate tert-butyl carbamate derivatives from halogenated by-products .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals, leveraging solubility differences .
- HPLC-MS monitoring : Identify and quantify impurities early in synthesis .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across studies?
Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). For instance, the compound’s solubility in ethanol varies if intramolecular H-bonding (observed in crystal structures) is disrupted during dissolution . Differential scanning calorimetry (DSC) can identify polymorph transitions .
Q. Why do catalytic cross-coupling reactions fail with certain boronic esters?
Steric hindrance from the tert-butyl group may limit access to Pd catalysts. Use bulky ligands (e.g., SPhos) or switch to microwave-assisted conditions (100°C, 3 hours) to enhance reactivity, as demonstrated in Suzuki-Miyaura couplings .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How to validate synthetic intermediates without commercial standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
